molecular formula C8H7ClN4O2 B14835241 Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate

Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate

Cat. No.: B14835241
M. Wt: 226.62 g/mol
InChI Key: KMELBZDJKBLPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl chloroacetate with hydrazine to form an intermediate, which then undergoes cyclization with cyanogen bromide to yield the desired product . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[5,1-F][1,2,4]triazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ethyl ester group make it a versatile intermediate for further functionalization and application in various fields .

Properties

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.62 g/mol

IUPAC Name

ethyl 4-chloroimidazo[5,1-f][1,2,4]triazine-7-carboxylate

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-10-3-5-6(9)11-4-12-13(5)7/h3-4H,2H2,1H3

InChI Key

KMELBZDJKBLPFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1N=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.